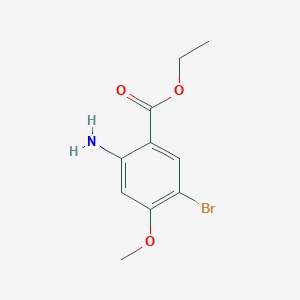

Ethyl 2-amino-5-bromo-4-methoxybenzoate

Description

Ethyl 2-amino-5-bromo-4-methoxybenzoate is a substituted benzoate ester featuring an amino group at position 2, a bromine atom at position 5, and a methoxy group at position 4 of the aromatic ring. Its molecular formula is C₁₀H₁₂BrNO₃, with a molecular weight of 274.12 g/mol. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its functional groups enable further derivatization (e.g., amidation, halogenation) .

The synthesis of analogous methyl esters, such as mthis compound (CAS 169044-96-6), involves reacting the corresponding carboxylic acid with potassium carbonate and methyl iodide in acetone . For the ethyl ester variant, ethyl iodide would replace methyl iodide in the esterification process.

Properties

Molecular Formula |

C10H12BrNO3 |

|---|---|

Molecular Weight |

274.11 g/mol |

IUPAC Name |

ethyl 2-amino-5-bromo-4-methoxybenzoate |

InChI |

InChI=1S/C10H12BrNO3/c1-3-15-10(13)6-4-7(11)9(14-2)5-8(6)12/h4-5H,3,12H2,1-2H3 |

InChI Key |

AHNSRDQPXHOZEA-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1N)OC)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves the following steps:

Bromination: Bromination of 4-methoxybenzoic acid yields 5-bromo-4-methoxybenzoic acid.

Esterification: The carboxylic acid group of 5-bromo-4-methoxybenzoic acid reacts with ethanol (ethyl alcohol) to form .

Amination: The amino group is introduced by reacting ethyl 5-bromo-4-methoxybenzoate with ammonia or an amine.

Industrial Production:: Industrial production methods typically involve large-scale reactions using optimized conditions to achieve high yields.

Chemical Reactions Analysis

Substitution Reactions: Ethyl 2-amino-5-bromo-4-methoxybenzoate can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

Reduction Reactions: Reduction of the carbonyl group can yield the corresponding alcohol.

Ester Hydrolysis: Under acidic or basic conditions, hydrolysis of the ester bond occurs.

- Bromine (Br2) : Used for bromination.

- Hydrogenation Catalysts (e.g., Pd/C) : Employed for reduction reactions.

- Acid or Base : Required for ester hydrolysis.

- Ethyl 5-bromo-4-methoxybenzoate : Intermediate in the synthesis.

- Ethyl 4-methoxybenzoate : Formed during ester hydrolysis.

Scientific Research Applications

This compound finds applications in various fields:

- Medicine : It may have pharmaceutical potential due to its structural features.

- Chemistry : Used as a building block in organic synthesis.

- Industry : Employed in the production of specialty chemicals.

Mechanism of Action

The exact mechanism of action is context-dependent and would require further research. it could interact with specific molecular targets or pathways, affecting cellular processes.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares Ethyl 2-amino-5-bromo-4-methoxybenzoate with key analogs, emphasizing substituent positions and molecular properties:

Functional Group Analysis

- Amino Group (NH₂): Unique to this compound, this group confers basicity and reactivity in coupling reactions (e.g., peptide bond formation) absent in methoxy- or halogen-only analogs .

- Methoxy vs.

- Halogen Diversity : Ethyl 5-chloro-2-fluoro-4-methoxybenzoate demonstrates how substituting bromine with chlorine/fluorine impacts polarity and bioactivity, as halogens influence lipophilicity and metabolic stability .

Research Findings and Trends

- Synthetic Flexibility: this compound’s amino group allows for diverse functionalization, as seen in methyl ester analogs used to synthesize peptidic and heterocyclic probes .

- Stability Considerations : Bromine’s electron-withdrawing effect stabilizes the ester against hydrolysis relative to chloro or fluoro substituents, which may degrade faster under basic conditions .

- Comparative Solubility: Ethyl 5-bromo-2,4-dimethoxybenzoate’s higher molecular weight and dual methoxy groups likely reduce aqueous solubility compared to the target compound, which benefits from the polar amino group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.